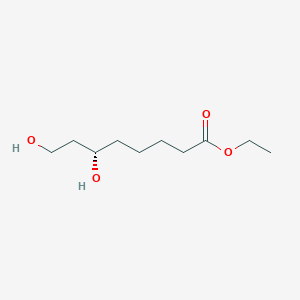

(S)-6,8-Dihydroxyoctanoic acid ethyl ester

Description

Overview of Octanoic Acid Derivatives as Metabolic Intermediates and Synthetic Targets

Octanoic acid, a medium-chain fatty acid (MCFA) with an eight-carbon backbone, and its derivatives are fundamental players in cellular metabolism. nih.govmdpi.com As MCFAs, they are transported directly to the liver via the portal vein, where they are readily metabolized for energy. nih.govcreative-proteomics.com This metabolic process, known as β-oxidation, occurs within the mitochondria and breaks down the fatty acids into acetyl-CoA, which then enters the citric acid cycle for ATP production. creative-proteomics.comfrontiersin.org Octanoic acid's role extends to influencing other metabolic pathways, including the promotion of branched-chain amino acid catabolism. nih.gov

Beyond their metabolic significance, octanoic acid derivatives are crucial in organic synthesis. nih.gov They serve as versatile platform chemicals and precursors for a wide array of industrially relevant products, including surfactants, cosmetics, and biofuels. researchgate.net In more complex applications, these derivatives are used as foundational building blocks for synthesizing dyes, drugs, and perfumes. nih.gov For instance, dichlorinated octanoic acid moieties are key components in the total synthesis of marine natural products like lyngbyabellins. patsnap.comechemi.com Furthermore, octanoic acid is the natural precursor in the biosynthesis of alpha-lipoic acid, an essential organosulfur compound in aerobic metabolism. researchgate.netwikipedia.org

Fundamental Significance of Chirality in Biological Systems and Organic Synthesis

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a central concept in biology and chemistry. mdpi.com These non-superimposable mirror images are known as enantiomers. Biological systems, such as the human body, are inherently chiral, composed of building blocks like L-amino acids and D-sugars. researchfloor.org This intrinsic chirality means that enzymes, receptors, and other biological targets are stereoselective, often interacting differently with each enantiomer of a chiral molecule. researchgate.net

This stereoselectivity has profound implications in pharmacology. The two enantiomers of a chiral drug can exhibit markedly different pharmacological activities, efficacies, and even toxicological profiles. mdpi.comlongdom.org One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, harmful. researchgate.netlongdom.org Consequently, understanding and controlling chirality is critical in drug design and development to ensure therapeutic benefits are maximized and adverse effects are minimized. longdom.org

In organic synthesis, the demand for enantiomerically pure compounds has driven the development of advanced stereoselective synthesis methods. researchfloor.org These techniques, which include the use of chiral catalysts, chiral auxiliaries, and chiral pool synthesis, aim to produce a single desired stereoisomer over others. ethz.ch The ability to selectively synthesize one enantiomer is crucial for producing effective pharmaceuticals and other biologically active molecules. studysmarter.co.uk A reaction that favors the formation of one stereoisomer over another is termed stereoselective. saskoer.camasterorganicchemistry.com

Rationale for Research Focus on (S)-6,8-Dihydroxyoctanoic Acid Ethyl Ester as a Model Compound

The scientific interest in this compound stems primarily from its role as a valuable chiral building block in the stereoselective synthesis of biologically important molecules. nih.govresearchgate.net Its specific structure, featuring a defined stereocenter at the C-6 position and hydroxyl groups at the C-6 and C-8 positions, makes it an ideal precursor for constructing more complex chiral targets.

The most prominent application of this compound is as a key intermediate in the enantiospecific synthesis of (R)-(+)-α-lipoic acid. rsc.org (R)-(+)-α-lipoic acid is the naturally occurring and biologically active enantiomer, serving as an essential cofactor in many enzymatic processes. wikipedia.orguctm.edu The synthesis of enantiomerically pure R-(+)-lipoic acid is a significant goal, and pathways that utilize chiral precursors are often employed to achieve this. uctm.edursc.org

In these synthetic routes, the (S) configuration of the hydroxyl group in the precursor, this compound (or its methyl ester equivalent), is strategically used to establish the correct (R) configuration at the chiral center of the final lipoic acid molecule. rsc.org Therefore, this compound serves as a critical model compound for developing and refining asymmetric synthesis techniques aimed at producing high-purity chiral pharmaceuticals. rsc.org Its synthesis and purification allow chemists to investigate methods for controlling stereochemistry, a fundamental challenge in modern organic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H20O4 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl (6S)-6,8-dihydroxyoctanoate |

InChI |

InChI=1S/C10H20O4/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,11-12H,2-8H2,1H3/t9-/m0/s1 |

InChI Key |

JFMQBPVBNXGKMF-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)CCCC[C@@H](CCO)O |

Canonical SMILES |

CCOC(=O)CCCCC(CCO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 6,8 Dihydroxyoctanoic Acid Ethyl Ester

Stereoselective Chemical Synthesis of 6,8-Dihydroxyoctanoic Acid Esters

The creation of the two stereocenters in 6,8-dihydroxyoctanoic acid esters with the desired (S)-configuration at the C6 position requires precise control over the synthetic route. Various stereoselective chemical strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, diastereoselective methods coupled with resolution, and strategic multi-step approaches.

Asymmetric Catalysis in the Formation of Chiral Carboxylic Esters

Asymmetric catalysis offers a direct and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key strategy for the synthesis of (S)-6,8-dihydroxyoctanoic acid ethyl ester is the asymmetric hydrogenation of a prochiral keto-ester precursor.

One prominent method involves the asymmetric chemocatalytic hydrogenation of ethyl 8-hydroxy-6-oxooctanoate. This reaction utilizes ruthenium complexes with optically active phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to achieve high enantioselectivity. The choice of the enantiomer of the chiral ligand dictates the stereochemical outcome of the reduction. For instance, the use of a Ru-(R)-BINAP catalyst selectively produces the (R)-enantiomer of the corresponding methyl ester, while the Ru-(S)-BINAP catalyst would be expected to yield the (S)-enantiomer. nih.gov

The hydrogenation is typically carried out under a hydrogen atmosphere at elevated pressure and temperature in a suitable solvent like methanol (B129727) or ethanol (B145695). The substrate concentration and the substrate-to-catalyst ratio are crucial parameters that are optimized to ensure high conversion and enantiomeric excess (ee).

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-(R)-BINAP | Methyl 8-hydroxy-6-oxooctanoate | Methyl (R)-6,8-dihydroxyoctanoate | 96% | nih.gov |

This table illustrates the effectiveness of asymmetric hydrogenation for a closely related methyl ester, with the understanding that similar results can be achieved for the ethyl ester with the appropriate catalyst.

Chiral Auxiliary-Mediated Strategies for Enantioenriched Products

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed to yield the enantioenriched product. This strategy offers a powerful way to control stereochemistry, particularly in reactions where suitable asymmetric catalysts are not available.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a ketone or the stereoselective alkylation of an enolate. For example, an oxazolidinone chiral auxiliary, as popularized by David Evans, could be acylated with a suitable carboxylic acid derivative. The resulting imide can then undergo a diastereoselective aldol (B89426) reaction or alkylation, with the stereochemical outcome being directed by the chiral auxiliary. Subsequent removal of the auxiliary would furnish the desired chiral product.

While specific examples detailing the synthesis of this compound using a particular chiral auxiliary are not extensively documented in readily available literature, the general principles of this methodology are well-established and widely applied in the synthesis of complex chiral molecules. The choice of chiral auxiliary is critical and depends on the specific reaction, with common examples including oxazolidinones, camphor-based auxiliaries, and pseudoephedrine.

Diastereoselective Routes and Subsequent Chiral Resolution Techniques

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains at least one stereocenter, leading to the preferential formation of one diastereomer over others. In the synthesis of 6,8-dihydroxyoctanoic acid esters, a diastereoselective approach could involve the reduction of a chiral β-keto ester. The existing chirality in the molecule would influence the facial selectivity of the hydride attack on the ketone, leading to a mixture of diastereomeric diols.

Subsequent to a diastereoselective synthesis that produces a mixture of diastereomers, or in cases where a racemic mixture is synthesized, chiral resolution can be employed to separate the desired enantiomer. Chiral resolution techniques are based on the principle that diastereomers have different physical properties and can therefore be separated by methods such as crystallization or chromatography.

One common method of chiral resolution is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine. These diastereomeric salts can then be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be liberated by treatment with an acid. While this method is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture.

Another powerful technique is enzymatic kinetic resolution. In this method, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively hydrolyze the (R)-enantiomer of racemic ethyl 6,8-dihydroxyoctanoate, allowing for the separation of the unreacted (S)-enantiomer. nih.govalmacgroup.com The efficiency of a kinetic resolution is described by the enantiomeric ratio (E value), with higher E values indicating better selectivity.

Multi-Step Linear and Convergent Synthetic Approaches to the Chiral Diol Ester Scaffold

The construction of the this compound scaffold can be approached through either a linear or a convergent synthetic strategy.

The choice between a linear and a convergent approach depends on the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions.

Biocatalytic and Chemoenzymatic Production of Chiral Dihydroxyoctanoic Acid Derivatives

Biocatalysis utilizes enzymes as catalysts to perform chemical transformations. Enzymes offer several advantages over traditional chemical catalysts, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to create efficient synthetic routes.

Enzyme-Catalyzed Esterification and Hydrolysis for Stereocontrol

Hydrolases, particularly lipases and esterases, are widely used enzymes in organic synthesis for the stereoselective esterification of alcohols and the hydrolysis of esters. These enzymes can differentiate between the two enantiomers of a racemic mixture, leading to the kinetic resolution of the racemate.

In the context of this compound, a lipase could be employed in two main ways:

Enzymatic Kinetic Resolution by Hydrolysis: A racemic mixture of ethyl 6,8-dihydroxyoctanoate can be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-ethyl ester unreacted. The unreacted ester can then be separated from the carboxylic acid. The success of this approach depends on the enantioselectivity of the chosen lipase. nih.govalmacgroup.com

Enzyme-Catalyzed Stereoselective Esterification: Racemic 6,8-dihydroxyoctanoic acid could be esterified with ethanol in the presence of a lipase. The enzyme would preferentially catalyze the esterification of one enantiomer, leading to the formation of the enantioenriched ethyl ester.

A notable chemoenzymatic approach involves the use of a ketoreductase for the synthesis of a key precursor. Specifically, ethyl 8-chloro-6-oxooctanoate can be stereoselectively reduced to ethyl (S)-8-chloro-6-hydroxyoctanoate using a ketoreductase such as HGD-1, with a coenzyme like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). This enzymatic reduction proceeds with high conversion and stereoselectivity. The resulting (S)-8-chloro-6-hydroxyoctanoate can then be chemically converted to this compound.

Another well-established biocatalytic method is the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of β-keto esters. The reduction of ethyl 8-substituted-6-oxooctanoates with baker's yeast can provide the corresponding (S)-hydroxy esters with good to excellent enantiomeric excess. rsc.orgethz.chacgpubs.org The reaction is typically carried out in an aqueous medium with a carbohydrate source like sucrose (B13894) as a co-substrate for cofactor regeneration.

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Immobilised Baker's Yeast | Methyl 8,8-dimethyl-6-oxooctanoate | (S)-Methyl 6-hydroxy-8,8-dimethyloctanoate | - | >98% | rsc.org |

| Baker's Yeast | Ethyl acetoacetate | (S)-(+)-Ethyl 3-hydroxybutanoate | 59–76% | 85% | ethz.ch |

This table provides examples of baker's yeast reductions of related keto-esters, demonstrating the potential of this method for the synthesis of the target ethyl ester.

Biotransformations for Selective Hydroxylation and Derivatization of Octanoic Acid Backbones

Biotransformations utilizing isolated enzymes or enzyme systems are powerful tools for the selective functionalization of fatty acid derivatives. Enzymes such as cytochrome P450 monooxygenases (P450s) and peroxygenases have demonstrated remarkable capability in catalyzing the regioselective and stereoselective hydroxylation of unactivated C-H bonds in octanoic acid chains.

Research into P450s from the CYP152 family has shown promise for the selective hydroxylation of medium-chain fatty acids. researchgate.netrsc.org For instance, the peroxygenase CYP152A1 (P450Bsβ) from Bacillus subtilis can hydroxylate decanoic acid at both the α- and β-positions. d-nb.info Through protein engineering, the regioselectivity of this enzyme has been shifted. Site-directed mutagenesis of hydrophobic active site residues has led to variants with a more than 10-fold increase in β-hydroxylation preference compared to the wild-type enzyme. d-nb.info While this research focused on decanoic acid, the principles are directly applicable to the functionalization of octanoic acid backbones.

Another class of enzymes, the unspecific peroxygenases (UPOs), can also hydroxylate fatty acids using hydrogen peroxide as the oxidant. rsc.org Furthermore, P450 enzymes from the CYP4 family are known to be potential biocatalysts for the ω-hydroxylation of fatty acids, which could be a key step in producing the 8-hydroxy functionality. rsc.org Ancestral reconstruction of these enzymes has yielded more thermostable variants, enhancing their potential for industrial applications. rsc.org

The stereoselectivity of these hydroxylations is a critical aspect. Studies on P450Spα have shown that it preferentially hydroxylates medium-chain fatty acids at the α-position, yielding the (S)-enantiomer with high enantiomeric excess (ee) of 95% to over 99%. researchgate.netrsc.org This inherent stereopreference is crucial for developing biotransformation routes to chiral molecules like this compound. The combination of regioselective ω-hydroxylation and stereoselective in-chain hydroxylation represents a viable, albeit complex, biotransformation strategy.

| Enzyme Variant (CYP152A1) | Substrate | β/α Hydroxylation Ratio | Conversion (%) |

| Wild Type | Decanoic Acid | 44:56 | - |

| L78A | Decanoic Acid | 66:33 | 61 |

| F292A | Decanoic Acid | 53:47 | >99 |

Whole-Cell Biocatalysis for this compound Precursors

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. This approach has been successfully applied to the synthesis of precursors for chiral molecules, including the methyl ester analogue of the target compound.

A notable example is the enantiospecific synthesis of (S)-(–)-methyl 6,8-dihydroxyoctanoate. rsc.org This process utilizes immobilized Baker's yeast (Saccharomyces cerevisiae) for the stereocontrolled reduction of a keto group at the C-6 position of a precursor molecule, methyl 8,8-dimethyl-6-oxooctanoate. rsc.org Baker's yeast is a widely used microorganism for the asymmetric reduction of ketones, often providing high enantioselectivity. wikipedia.org

The synthesis of chiral hydroxy esters via the reduction of corresponding keto esters is a common application of whole-cell biocatalysis. Various microorganisms, including yeasts like Pichia methanolica and bacteria such as Rhodococcus erythropolis, have been screened for their ability to reduce β-keto esters with high stereoselectivity. For the synthesis of (S)-hydroxy esters, specific enzymes and microbial strains are required. A German patent describes the enzymatic reduction of alkyl 8-chloro-6-oxo-octanoates to produce alkyl (S)-8-chloro-6-hydroxy-octanoates using alcohol dehydrogenase from Lactobacillus brevis. google.com This precursor is structurally very similar to the desired dihydroxy compound and demonstrates the feasibility of producing the (S)-configuration at the C-6 position using a whole-cell or enzymatic system.

The efficiency of these whole-cell systems can be enhanced by co-expressing the necessary ketoreductase (KRED) with an enzyme for cofactor regeneration, such as glucose dehydrogenase (GDH), in a host organism like Escherichia coli. This strategy ensures a continuous supply of the required NADPH or NADH for the reduction reaction, leading to high conversions and yields. nih.gov

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Immobilized Baker's Yeast | Methyl 8,8-dimethyl-6-oxooctanoate | (S)-(-)-Methyl 6-hydroxy-8,8-dimethyloctanoate | High (specific value not reported) |

| Lactobacillus brevis ADH | Alkyl 8-chloro-6-oxooctanoate | Alkyl (S)-8-chloro-6-hydroxy-octanoate | High (specific value not reported) |

Novel Strategies for Controlled Introduction of Hydroxyl Groups and Chirality into Octanoic Acid Chains

The controlled introduction of two hydroxyl groups at specific positions with defined stereochemistry on an eight-carbon chain is a significant synthetic challenge. Novel strategies often combine biocatalytic steps with chemical methods or employ engineered enzymes to achieve the desired transformation.

One promising strategy involves the regioselective C-H hydroxylation of fatty acids using chemical catalysts that mimic enzymatic activity. Manganese-based catalysts, for example, have been shown to perform regioselective hydroxylation of linear fatty acids using hydrogen peroxide. acs.org By modifying the reaction conditions, it is possible to favor the formation of (ω-1)-hydroxy derivatives from C7-C10 acids, which corresponds to the C-7 position in octanoic acid. acs.org While this method is not stereoselective, it provides a route to hydroxylated intermediates that could then be subjected to enzymatic resolution or further stereoselective enzymatic reactions.

A more advanced and highly selective approach involves the use of engineered cytochrome P450 monooxygenases. The wild-type P450BM3 enzyme is a fatty acid hydroxylase that can be engineered through directed evolution to alter its substrate specificity and regioselectivity. acs.org While P450s are well-known for hydroxylating fatty acids at the ω, ω-1, ω-2, and ω-3 positions, achieving selective hydroxylation at the C-6 position of an octanoic acid derivative would likely require significant protein engineering efforts.

A de novo biosynthesis pathway in a microbial host like Saccharomyces cerevisiae represents a frontier strategy. This involves engineering the fatty acid synthase (FAS) to produce octanoic acid, which is then hydroxylated by a co-expressed cytochrome P450. nih.gov Research has demonstrated the production of 8-hydroxyoctanoic acid through this method by expressing a medium-chain specific FAS and a P450 enzyme. nih.gov To achieve the desired 6,8-dihydroxy structure, a second, engineered P450 with high regioselectivity for the C-6 position would be required. The stereochemistry of the C-6 hydroxyl group would be dictated by the chosen P450, potentially allowing for the direct production of the (S)-enantiomer.

| Method | Catalyst/Enzyme | Key Transformation | Selectivity |

| Chemo-catalysis | Manganese Complex | C-H hydroxylation of C7-C10 acids | Regioselective for (ω-1) position |

| Directed Evolution | Engineered P450s | Regio- and stereoselective C-H hydroxylation | High selectivity achievable for specific positions |

| De Novo Biosynthesis | Engineered S. cerevisiae | Octanoic acid synthesis and subsequent dihydroxylation | Dependent on engineered enzymes |

Biochemical Pathway Interrogations Involving Dihydroxyoctanoic Acid Derivatives

Elucidation of Octanoic Acid Pathway Intermediates in Lipoic Acid Biogenesis

The biosynthesis of lipoic acid (LA), an essential organosulfur compound, is critical for aerobic metabolism. wikipedia.org It functions as a covalently bound cofactor for several key multienzyme complexes involved in energy and amino acid metabolism, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. wikipedia.orgresearchgate.net The backbone of this vital cofactor is octanoic acid, which undergoes a series of enzymatic transformations to become the functional lipoyl moiety. nih.govnewdrugapprovals.org The process begins not with free octanoic acid, but with an activated form generated during mitochondrial fatty acid synthesis. wikipedia.org This ensures that the lipoic acid is synthesized while attached to its target proteins, a highly efficient mechanism that avoids the need for free lipoic acid in most organisms. wikipedia.org

The direct precursor for the lipoic acid backbone is octanoyl-acyl carrier protein (octanoyl-ACP). researchgate.netasm.org This intermediate is produced within the mitochondria as part of the type II fatty acid synthesis (mtFAS) pathway. wikipedia.orgresearchgate.net Rather than being elongated further or entering β-oxidation, the eight-carbon octanoyl moiety is specifically diverted from the fatty acid synthesis cycle for lipoic acid production. asm.org

The octanoyl group, linked via a thioester bond to the acyl carrier protein, is transferred directly to the ε-amino group of a specific lysine (B10760008) residue on the lipoyl domains of target apo-proteins. researchgate.netnih.gov This transfer is a crucial first step, attaching the hydrocarbon chain that will be subsequently modified with sulfur atoms. asm.org This mechanism highlights octanoyl-ACP as the committed substrate that channels an eight-carbon fatty acid into the specialized lipoic acid biosynthetic pathway. nih.gov

The conversion of the protein-bound octanoyl group into a lipoyl group is a chemically challenging reaction that involves the insertion of two sulfur atoms at the C6 and C8 positions. nih.govnih.gov These carbon positions are unactivated, meaning they lack adjacent functional groups that would facilitate chemical reactions. The enzyme responsible for this remarkable transformation is lipoyl synthase (LIAS, or LipA in bacteria), a member of the radical S-adenosylmethionine (SAM) superfamily. nih.govnih.govoup.com

LIAS utilizes a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to initiate the reaction through radical chemistry. nih.gov A 5'-deoxyadenosyl radical (5'-dA•), generated from the reductive cleavage of SAM, abstracts a hydrogen atom from either C6 or C8 of the octanoyl chain. nih.govmdpi.com This C-H activation creates a substrate radical, which is the necessary first step for sulfur insertion. nih.gov

The source of the inserted sulfur atoms has been a subject of significant investigation. Current evidence shows that LIAS contains a second, auxiliary [4Fe-4S] cluster that serves as the sulfur donor. nih.gov In a unique self-sacrificial mechanism, this auxiliary cluster is destroyed during each catalytic cycle to provide the two sulfur atoms required for the synthesis of one lipoyl moiety. nih.gov The sulfur atoms are inserted sequentially, first at C6 and then at C8, to complete the formation of the dithiolane ring characteristic of lipoic acid. nih.govnih.gov

The biosynthesis of lipoic acid involves the sequential and coordinated action of two key enzymes: an octanoyltransferase and lipoyl synthase. researchgate.netresearchgate.net In humans, Lipoyl(Octanoyl) Transferase 2 (LIPT2) is the enzyme responsible for the initial step. nih.govresearchgate.netgenecards.org LIPT2 catalyzes the transfer of the octanoyl group from its carrier, octanoyl-ACP, onto the lipoyl domains of specific target proteins, most notably the H protein of the glycine (B1666218) cleavage system (GCSH). nih.govgenecards.org This reaction provides the necessary substrate for the subsequent sulfur insertion step. nih.gov

Once the octanoyl moiety is covalently attached to the GCSH, Lipoyl Synthase (LIAS) acts upon this octanoyl-protein conjugate. nih.govnih.gov LIAS does not act on free octanoic acid or octanoyl-ACP. asm.org Its specific substrate is the protein-bound octanoyl group. Through the radical SAM mechanism previously described, LIAS inserts two sulfur atoms to form the lipoyl-GCSH. nih.govnih.gov In the human pathway, another enzyme, Lipoyltransferase 1 (LIPT1), is then thought to transfer the newly synthesized lipoyl group from GCSH to the E2 subunits of other essential enzyme complexes, such as the pyruvate and α-ketoglutarate dehydrogenases. nih.gov This step-wise process, summarized in the table below, ensures the precise and efficient assembly and distribution of the lipoyl cofactor.

| Enzyme Name | Gene | Substrate(s) | Product(s) | Function |

| Lipoyl(Octanoyl) Transferase 2 | LIPT2 | Octanoyl-ACP, Apo-GCSH | Octanoyl-GCSH, ACP | Transfers the octanoyl backbone from ACP to the H protein of the glycine cleavage system (GCSH). nih.govgenecards.org |

| Lipoyl Synthase | LIAS | Octanoyl-GCSH, S-adenosylmethionine | Lipoyl-GCSH, 5'-deoxyadenosine, Methionine | Inserts two sulfur atoms into the octanoyl chain via a radical SAM mechanism to form the lipoyl moiety. nih.govnih.gov |

| Lipoyltransferase 1 | LIPT1 | Lipoyl-GCSH, Apo-E2 subunits | Lipoyl-E2 subunits, Apo-GCSH | Transfers the completed lipoyl group from GCSH to other target enzymes like pyruvate dehydrogenase. nih.gov |

Metabolic Flux Analysis of Octanoic Acid Derivatives in Cellular Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov By using isotopically labeled substrates, MFA can trace the flow of atoms through complex metabolic networks, providing a detailed snapshot of cellular metabolism. nih.gov This approach is invaluable for understanding how cells utilize precursors like octanoic acid and its derivatives.

To investigate the metabolic fate of (S)-6,8-Dihydroxyoctanoic acid ethyl ester, isotopic labeling studies can be employed. This would typically involve synthesizing an analogue of the compound labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). When this labeled compound is introduced to a cellular system, its atoms can be traced as it is metabolized.

The general methodology for such a study would be as follows:

Tracer Selection: A ¹³C-labeled version of the this compound analogue would be synthesized.

Cell Culture Experiment: The labeled tracer would be added to the culture medium of the cells being studied (e.g., hepatocytes, neurons).

Metabolite Extraction: After a period of incubation, intracellular metabolites would be extracted from the cells.

Analytical Measurement: The extracted metabolites would be analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can detect the mass shifts or specific signals caused by the incorporated isotopes.

Flux Calculation: By analyzing the labeling patterns in downstream metabolites, researchers can deduce the relative contributions of different pathways to their production. nih.gov For instance, if ¹³C atoms from the labeled octanoic acid derivative appear in intermediates of the citric acid cycle or in ketone bodies, it would provide quantitative evidence of its entry into those specific metabolic routes. researchgate.net This allows for the precise mapping and quantification of how the compound is processed by the cell.

Altering the genetic or biochemical landscape of a cell can profoundly impact the metabolism of octanoic acid derivatives. These perturbations serve as critical tools for understanding pathway function and regulation.

Genetic Perturbations:

Human Genetic Diseases: Naturally occurring genetic defects in the lipoic acid synthesis pathway underscore its importance. Mutations in the LIAS or LIPT2 genes, for example, prevent the proper synthesis of lipoic acid, leading to severe neonatal encephalopathy with lactic acidosis. nih.gov These conditions demonstrate that disruption of octanoic acid transformation at these key enzymatic steps is catastrophic for cellular energy metabolism. nih.gov

Metabolic Engineering: In biotechnology, the genes involved in fatty acid metabolism are often manipulated to enhance the production of specific molecules. For instance, engineering Escherichia coli by deleting genes involved in competing pathways or overexpressing thioesterases that act on octanoyl-ACP can significantly increase the production titer of octanoic acid. nih.govnih.gov These studies show that genetic modifications can reroute metabolic flux towards or away from octanoic acid and its derivatives.

Biochemical Perturbations:

Cellular Context: The metabolic fate of octanoic acid can differ based on the cell type and its biochemical state. Studies in U87MG glioblastoma cells have shown that octanoic acid (C8) and decanoic acid (C10) are metabolized differently. researchgate.netfrontiersin.org While C8 tends to affect mitochondrial metabolism and increase ketone body production, C10 was found to stimulate cytosolic fatty acid synthesis. researchgate.netfrontiersin.org This indicates that the cellular machinery and regulatory environment dictate how these fatty acids are transformed.

Environmental Stress: Exposing microorganisms to stress, such as high concentrations of octanoic acid, can trigger adaptive responses. E. coli strains evolved for tolerance to octanoic acid often exhibit changes in their membrane composition and integrity, which in turn affects their metabolic processes and ability to produce carboxylic acids. nih.gov

Enzymology and Structural Biology of Proteins Interacting with Dihydroxyoctanoic Acid Ligands

The study of this compound and its analogues is intrinsically linked to the enzymes involved in the biosynthesis of lipoic acid. Lipoic acid is an essential cofactor synthesized in organisms from an eight-carbon fatty acid precursor, octanoic acid. researchgate.net The key enzymatic transformations occur at the C6 and C8 positions of an octanoyl moiety, the same positions hydroxylated in dihydroxyoctanoic acid. The relevant enzymes, therefore, are those that recognize and modify this octanoyl chain: octanoyltransferases and lipoyl synthases. While (S)-6,8-dihydroxyoctanoic acid itself is not a direct natural substrate, understanding how these enzymes interact with its structural precursor, the octanoyl group, provides critical insights.

Characterization of Substrate Specificity and Kinetic Parameters of Relevant Enzymes

The enzymes of the lipoic acid pathway exhibit significant substrate specificity, ensuring that only the correct acyl chain is selected and modified. This specificity is conferred through precise protein-protein and protein-ligand interactions. nih.gov

Octanoyltransferase (LipB)

The initial step in the de novo synthesis pathway is the transfer of an octanoyl group from the acyl carrier protein (ACP) of the fatty acid synthesis machinery to the specific lipoyl domains of target proteins. nih.govnih.gov This reaction is catalyzed by octanoyl-[acyl-carrier-protein]-protein N-octanoyltransferase, commonly known as LipB. uniprot.orguniprot.org

LipB demonstrates a marked preference for the octanoyl (C8) moiety. Studies on Escherichia coli LipB have quantified its interaction with acyl-ACPs of varying chain lengths. Binding affinity was measured using NMR titration, revealing that C8-ACP binds significantly more tightly than either C6-ACP or C10-ACP. nih.gov The dissociation constant (Kd) for C8-ACP was approximately four times lower than that for C6-ACP, indicating a stronger interaction. nih.gov This specificity is crucial for preventing the incorporation of incorrect fatty acid chains, which would render the downstream enzymes inactive. nih.gov The kinetic parameters for the E. coli LipB reaction have been determined, showing apparent Michaelis constants (Km) for octanoyl-ACP and the apo-H protein (the acceptor protein) in the low micromolar range. acs.org

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| Octanoyl-ACP (C8) | Kd | 47.2 ± 5.1 µM | nih.gov |

| Hexanoyl-ACP (C6) | Kd | 189.9 ± 15.21 µM | nih.gov |

| Octanoyl-ACP | Apparent Km | 10.2 ± 4.4 µM | acs.org |

| Apo-H Protein | Apparent Km | 13.2 ± 2.9 µM | acs.org |

Lipoyl Synthase (LipA)

Following the attachment of the octanoyl group, lipoyl synthase (LipA) catalyzes the chemically challenging insertion of two sulfur atoms at the C6 and C8 positions of the octanoyl chain. nih.govwikipedia.orgpnas.org LipA is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. researchgate.netwikipedia.org Its substrate is not a free fatty acid but the N6-(octanoyl)lysine residue tethered to a lipoyl domain. pnas.org

The specificity of LipA is directed towards the entire octanoyl-protein conjugate. In vitro assays often utilize synthetic octanoyl-peptides that mimic the natural lipoyl domain to assess activity. nih.govpnas.org A novel pathway in some archaea replaces the single LipA enzyme with two distinct proteins, LipS1 and LipS2. nih.gov This system reveals a striking stepwise specificity: LipS2 exclusively catalyzes sulfur insertion at the C8 position of the octanoyl substrate, creating an 8-mercaptooctanoyl intermediate. Subsequently, LipS1 acts specifically on this 8-mercaptooctanoyl intermediate to insert the second sulfur atom at the C6 position. nih.gov This demonstrates that the enzymes can distinguish not only the acyl chain but also its state of modification.

Structural Analysis of Enzyme-Ligand Complexes Involving Dihydroxyoctanoic Acid Analogues

High-resolution crystal structures of lipoyl synthase have provided profound insights into its mechanism and how it binds its octanoyl substrate, a key analogue of dihydroxyoctanoic acid derivatives. These structures reveal the intricate architecture of the active site that enables the precise functionalization of unactivated C-H bonds.

Crucially, crystal structures of LipA have been solved in complex with substrate analogues, capturing snapshots of the catalytic cycle. The structure of M. tuberculosis LipA was determined with an 8-mer peptide containing an octanoyl-lysine residue bound in the active site. pnas.orgcore.ac.uk This intermediate-bound structure shows the octanoyl chain positioned in a cavity between the two [4Fe-4S] clusters. core.ac.uk

More recently, the structure of human lipoyl synthase (LIAS) was solved in a state where it is covalently cross-linked to its H protein substrate via a 6-mercaptooctanoyl ligand—a direct analogue for a modified dihydroxyoctanoic acid derivative. nih.gov In this structure, the substrate is sandwiched between the RS and auxiliary clusters. The C6 of the substrate is approximately 3.2 Å from the nearest sulfur atom of the auxiliary cluster, an ideal distance for the radical-mediated sulfur insertion to occur. nih.gov These structures reveal that the substrate is precisely oriented through interactions with active site residues to allow for the sequential hydrogen atom abstraction and sulfur insertion first at C6 and then at C8. nih.gov

| PDB ID | Enzyme Source | Ligand / Substrate Analogue | Resolution (Å) | Key Structural Insights | Reference |

|---|---|---|---|---|---|

| 5EXJ | Mycobacterium tuberculosis | Octanoyl-lysine containing 8-mer peptide | 1.86 | Captures a catalytic intermediate; shows the octanoyl chain positioned between the two [4Fe-4S] clusters. | pnas.org |

| Not specified in text | Homo sapiens | H protein cross-linked via a 6-mercaptooctanoyl ligand | Not specified | Reveals the octanoyl moiety positioned for attack on the auxiliary cluster; C6 of substrate is 3.2 Å from a cluster sulfur atom. | nih.gov |

Advanced Analytical Methodologies for Stereochemical Analysis and Quantification of S 6,8 Dihydroxyoctanoic Acid Ethyl Ester

Chiral Chromatographic Techniques for Enantiomeric Separation and Purity Determination.

Chiral chromatography is a cornerstone in the analysis of stereoisomers, enabling the separation and quantification of individual enantiomers from a racemic mixture. For (S)-6,8-Dihydroxyoctanoic acid ethyl ester, a compound with a single chiral center at the C6 position, these techniques are indispensable for determining enantiomeric purity and confirming the stereochemical outcome of synthetic routes. The primary principle involves the use of a chiral environment, most commonly a chiral stationary phase (CSP), which interacts differentially with the two enantiomers, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Dihydroxyoctanoic Acid Esters.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted method for the enantioseparation of chiral compounds, including dihydroxyoctanoic acid esters. The success of this technique hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers of the analyte through a combination of intermolecular interactions such as hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.govresearchgate.net

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and are among the most successful for separating a wide range of chiral molecules. researchgate.netunive.itspringernature.com For a molecule like this compound, the hydroxyl groups and the ester moiety are key interaction points that can engage with the carbamate (B1207046) groups on the polysaccharide backbone of the CSP. researchgate.net The chiral grooves and cavities of the derivatized polysaccharide create a specific three-dimensional environment where one enantiomer fits more favorably, resulting in a stronger interaction and longer retention time compared to the other enantiomer. researchgate.net

Method development for the enantiomeric separation of dihydroxyoctanoic acid esters typically involves screening various polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases, usually a mixture of a non-polar alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). unive.ithumanjournals.com The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. nih.gov

Table 1: Illustrative HPLC Conditions for Enantiomeric Purity of Dihydroxyoctanoic Acid Esters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Expected tR ((S)-enantiomer) | ~ 12.5 min |

| Expected tR ((R)-enantiomer) | ~ 14.8 min |

| Resolution (Rs) | > 2.0 |

This is a representative table based on typical separations of similar chiral esters. Actual retention times may vary.

Gas Chromatography (GC) with Chiral Columns for Volatile Derivatives.

Gas chromatography (GC) on chiral columns is another highly effective technique for enantiomeric separation, particularly for volatile or semi-volatile compounds. gcms.czsigmaaldrich.com Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the presence of polar hydroxyl groups, which can lead to peak tailing and poor resolution. Therefore, derivatization is a common prerequisite to enhance volatility and improve chromatographic performance. sigmaaldrich.comresearchgate.net

The hydroxyl groups of the dihydroxyoctanoic acid ester can be converted to less polar ethers (e.g., trimethylsilyl (B98337) ethers) or esters (e.g., trifluoroacetyl esters). sigmaaldrich.com This derivatization process must be carefully controlled to avoid racemization at the chiral center. Following derivatization, the volatile derivatives are introduced into a GC system equipped with a chiral capillary column. nih.gov

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment that allows for differential interaction with the enantiomeric derivatives. The separation mechanism is based on the temporary inclusion of a part of the analyte molecule into the cyclodextrin cavity, with the strength and geometry of this inclusion complex being different for the two enantiomers. gcms.cz

Table 2: Representative GC Conditions for Enantiomeric Analysis of Derivatized Dihydroxyoctanoic Acid Ethyl Ester

| Parameter | Condition |

|---|---|

| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Rt-βDEXcst™ (Fused silica (B1680970) capillary column with a β-cyclodextrin derivative stationary phase) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Oven Program | 100°C (hold 2 min), ramp at 5°C/min to 220°C (hold 10 min) |

| Injector Temp. | 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280°C |

This table illustrates a typical GC method for chiral analysis of a derivatized hydroxy ester.

Supercritical Fluid Chromatography (SFC) for Rapid Enantioseparation.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption. chromatographyonline.comafmps.be SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. afmps.be Supercritical CO2 has low viscosity and high diffusivity, which allows for the use of higher flow rates and leads to faster separations and higher column efficiency compared to HPLC. chromatographyonline.comresearchgate.net

For chiral separations, SFC is typically coupled with the same types of polysaccharide-based CSPs used in HPLC. chromatographyonline.comnih.gov A small amount of a polar organic modifier, such as methanol (B129727) or ethanol (B145695), is usually added to the CO2 mobile phase to increase its solvating power and improve peak shape. afmps.be

The enantioseparation of fatty acid esters of hydroxy fatty acids has been successfully demonstrated using SFC. nih.gov An optimized SFC method can achieve baseline separation of enantiomers in a matter of minutes. researchgate.netnih.gov This high-throughput capability makes SFC particularly valuable in drug discovery and process development environments where rapid screening of enantiomeric purity is required.

Table 3: Example SFC Parameters for Rapid Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Lux® i-Amylose-3 (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 3 µm particle size |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

| Detection | UV at 210 nm |

| Analysis Time | < 5 minutes |

This table provides an example of typical SFC conditions for fast chiral separations.

Spectroscopic and Spectrometric Approaches for Stereochemical Elucidation and Structural Confirmation.

While chromatographic techniques are essential for separating enantiomers, spectroscopic and spectrometric methods provide crucial information for structural confirmation and stereochemical analysis without the need for physical separation in some cases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereotopic and Enantiotopic Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral solvent, the NMR spectra of enantiomers are identical. However, enantiomeric composition can be determined by NMR using chiral solvating agents (CSAs). nih.govfrontiersin.org

CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte enantiomers. nih.govnih.gov These newly formed diastereomeric complexes are no longer mirror images and will have different NMR spectra. This results in the splitting of signals for protons (or other nuclei) that were chemically equivalent (enantiotopic) in the original enantiomers, making them diastereotopic. frontiersin.org The difference in the chemical shift (Δδ) between the signals of the two diastereomeric complexes can be observed, and the enantiomeric ratio can be determined by integrating the respective signals. frontiersin.org

For this compound, the hydroxyl groups provide excellent sites for interaction (e.g., hydrogen bonding) with a suitable CSA. rsc.org Protons near the chiral center (C6) and the hydroxyl groups are most likely to experience a noticeable chemical shift difference upon complexation.

Table 4: Illustrative Application of a Chiral Solvating Agent in ¹H NMR

| Analyte Proton | Expected δ (ppm) without CSA | Expected δ (ppm) with CSA (R-complex) | Expected δ (ppm) with CSA (S-complex) | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|---|

| H6 (methine) | ~3.6-3.8 | ~3.75 | ~3.78 | ~0.03 |

| H8 (methylene) | ~3.5-3.7 | ~3.62 | ~3.65 | ~0.03 |

| H5 (methylene) | ~1.4-1.6 | ~1.50 | ~1.52 | ~0.02 |

This is a hypothetical data table illustrating the principle. The actual CSA and solvent would determine the magnitude of the chemical shift differences.

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification of Dihydroxyoctanoic Acid Isomers.

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique like HPLC or GC (LC-MS, GC-MS), it becomes a powerful tool for the identification and quantification of isomers. nih.govnih.gov While standard MS cannot differentiate between enantiomers, it is highly effective for distinguishing structural isomers and can be used for quantification after chromatographic separation.

The electron impact (EI) or electrospray ionization (ESI) mass spectrum of 6,8-Dihydroxyoctanoic acid ethyl ester would show a molecular ion (or pseudomolecular ion, e.g., [M+H]⁺ or [M+Na]⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. For an ester, characteristic fragmentation includes cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.orgnih.gov The presence of two hydroxyl groups would also lead to characteristic neutral losses of water (H₂O). nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for quantitative analysis. nih.gov In an LC-MS/MS experiment, the mass spectrometer is set to first select the precursor ion (the molecular ion of the dihydroxyoctanoic acid ester) and then fragment it. Specific, stable fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification of the analyte even in complex matrices. researchgate.net By using a stable isotope-labeled internal standard, precise and accurate quantification can be achieved. researchgate.net

Table 5: Expected Precursor and Product Ions for Tandem MS Analysis of 6,8-Dihydroxyoctanoic Acid Ethyl Ester (Positive ESI Mode)

| Ion Type | m/z Value (Expected) | Fragmentation Origin |

|---|---|---|

| Precursor Ion [M+H]⁺ | 205.14 | Protonated molecule |

| Precursor Ion [M+Na]⁺ | 227.12 | Sodium adduct of molecule |

| Product Ion 1 | 187.13 | [M+H - H₂O]⁺ (Loss of water) |

| Product Ion 2 | 169.12 | [M+H - 2H₂O]⁺ (Loss of two water molecules) |

| Product Ion 3 | 159.11 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |

| Product Ion 4 | 141.10 | [M+H - C₂H₅OH - H₂O]⁺ (Loss of ethanol and water) |

These m/z values are calculated based on the chemical formula C₁₀H₂₀O₄ and represent plausible fragmentation pathways.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the unambiguous determination of the absolute configuration of chiral molecules such as this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, provides a unique fingerprint for a specific enantiomer.

The absolute configuration of a chiral center is established by observing the sign of the Cotton effects (CEs) in the CD spectrum. nih.gov For a molecule like 6,8-Dihydroxyoctanoic acid ethyl ester, the chromophores in proximity to the chiral center at the C6 position will dictate the spectral features. While the ester and hydroxyl groups are the primary chromophores, they are often weak absorbers. Therefore, derivatization is a common strategy to introduce stronger chromophores, which enhances the CD signal and allows for more reliable stereochemical assignment. nih.gov For instance, the two hydroxyl groups could be derivatized to form esters with a chromophoric acid, such as 2-naphthoate, introducing a known chromophore whose interaction within the chiral environment can be predicted. nih.gov

The exciton-coupled circular dichroism (ECCD) method is a particularly robust approach for this purpose. nih.gov By introducing two chromophores, the through-space electronic coupling between them generates a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this exciton-coupled signal is directly related to the absolute stereochemistry of the molecule.

The process for assigning the absolute configuration of 6,8-Dihydroxyoctanoic acid ethyl ester using CD spectroscopy would involve:

Derivatization: Reaction of the diol with a suitable chromophoric agent to attach reporters to the hydroxyl groups.

Spectral Acquisition: Measurement of the CD spectrum of the derivatized product in a suitable solvent.

Analysis: Comparison of the experimental spectrum with theoretical predictions or established rules (e.g., the exciton (B1674681) chirality rule) to assign the absolute configuration. A positive CE at a specific wavelength for the (S)-enantiomer would correspond to a negative CE for the (R)-enantiomer, resulting in mirror-image spectra. nih.gov

The amplitude of the CD signal is directly proportional to the enantiomeric purity of the sample, making it a useful tool for quantifying the enantiomeric excess (ee) in a mixture. nih.gov

Table 1: Hypothetical Circular Dichroism Data for Derivatized Enantiomers of 6,8-Dihydroxyoctanoic Acid Ethyl Ester

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Cotton Effect Sign | Molar Ellipticity (deg·cm²/dmol) |

| (S)-enantiomer derivative | 290 | Negative (-) | -15.2 |

| (R)-enantiomer derivative | 290 | Positive (+) | +15.1 |

Note: This table is illustrative, showing the expected mirror-image relationship between the two enantiomers upon derivatization.

Integration of Hyphenated Techniques for Comprehensive Analysis

For a thorough analysis of this compound, a single analytical method is often insufficient. The integration of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is essential for quantification, identification, and confirmation of stereochemical purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. For 6,8-Dihydroxyoctanoic acid ethyl ester, derivatization of the hydroxyl groups (e.g., via silylation) is typically required to increase volatility and prevent thermal degradation. The use of a chiral stationary phase in the GC column allows for the direct separation of the (S) and (R) enantiomers. google.com The mass spectrometer then provides positive identification based on the compound's mass spectrum and fragmentation pattern, while the chromatographic separation provides quantitative data and the enantiomeric ratio. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly well-suited for non-volatile or thermally labile molecules, often eliminating the need for derivatization. researchgate.net

Reversed-Phase LC-MS: This is commonly used for the separation of moderately polar compounds. By coupling it with tandem mass spectrometry (MS/MS), highly sensitive and selective quantification can be achieved using methods like Multiple Reaction Monitoring (MRM). researchgate.netddtjournal.com This is ideal for determining the concentration of the target analyte in complex matrices.

Chiral LC-MS: For stereochemical analysis, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to resolve the enantiomers of 6,8-Dihydroxyoctanoic acid ethyl ester. The eluent is then introduced into the mass spectrometer for detection and confirmation. This provides a robust method for both separating and identifying the specific stereoisomers. mdpi.com

Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection sensitivity. nih.govnih.gov Reagents can be chosen that impart a permanent charge or a readily ionizable group onto the analyte, leading to lower limits of detection. nih.gov

The integration of these techniques provides a multi-faceted analytical approach. Chiral GC or LC can separate the enantiomers, while the coupled mass spectrometer confirms the identity of each separated peak, providing a high degree of confidence in the analysis.

Table 2: Application of Hyphenated Techniques for the Analysis of 6,8-Dihydroxyoctanoic Acid Ethyl Ester

| Technique | Purpose | Sample Preparation | Typical Column/Stationary Phase | Detector |

| Chiral GC-MS | Enantiomeric separation and quantification | Derivatization (e.g., silylation) | Chiral (e.g., cyclodextrin-based) | Mass Spectrometer |

| LC-MS/MS | High-sensitivity quantification in complex matrices | Minimal, protein precipitation or extraction | C18 reversed-phase | Tandem Mass Spectrometer |

| Chiral HPLC-MS | Enantiomeric separation and identification | None or derivatization for sensitivity | Chiral Stationary Phase (e.g., polysaccharide-based) | Mass Spectrometer |

Synthesis and Application of Chiral Dihydroxyoctanoic Acid Analogues and Probes in Research

Design and Synthesis of Stereoisomeric and Positional Isomers of Dihydroxyoctanoic Acid Esters

The synthesis of optically pure stereoisomers of 6,8-dihydroxyoctanoic acid esters is a key focus of chemical research, driven by the need for enantiomerically pure precursors for α-lipoic acid. The biological activity of α-lipoic acid resides almost exclusively in the (R)-enantiomer, necessitating synthetic routes that can selectively produce either the (R)- or (S)-configuration of its dihydroxy precursors. Two prominent strategies for achieving this are enzymatic reduction and asymmetric catalytic hydrogenation.

One established method involves the stereocontrolled reduction of a keto-ester precursor, such as methyl 8,8-dimethyl-6-oxo-octanoate, using baker's yeast. rsc.org This biocatalytic approach is renowned for its high enantiospecificity, yielding the (S)-dihydroxy configuration, which is a direct precursor to (R)-α-lipoic acid. rsc.org

Alternatively, asymmetric chemocatalytic hydrogenation provides a versatile route to access either enantiomer with high purity. google.com This method utilizes an 8-hydroxy-6-oxo-octanoic acid ester as the substrate and employs ruthenium complexes with chiral phosphine (B1218219) ligands. google.com The choice of the chiral ligand dictates the stereochemical outcome; for instance, using (R)-(+)-BINAP as the ligand yields the (R)-dihydroxyoctanoic acid ester, while (S)-(-)-BINAP produces the (S)-enantiomer. google.com This allows for the controlled synthesis of either desired stereoisomer.

A more classical chemical approach begins with the aldol (B89426) condensation of a δ-carboalkoxyvaleraldehyde with acetaldehyde (B116499) to form a 3-hydroxy-7-carboalkoxy-enanthaldehyde intermediate. google.com This intermediate is then subjected to a reduction step to yield the final 6,8-dihydroxyoctanoic acid ester. google.com While effective for creating the carbon backbone, this method typically produces a racemic mixture that requires subsequent resolution to isolate the desired enantiomer.

While the literature extensively covers the synthesis of the 6,8-dihydroxy stereoisomers due to their direct relevance to lipoic acid, less emphasis is placed on positional isomers. However, the fundamental synthetic strategies, such as aldol condensation and keto-ester reduction, could theoretically be adapted by selecting different starting materials to generate other dihydroxyoctanoic acid isomers for various research purposes.

Table 1: Comparison of Synthetic Methods for Chiral 6,8-Dihydroxyoctanoic Acid Esters

| Method | Precursor | Catalyst / Reagent | Key Feature | Typical Product Configuration |

|---|---|---|---|---|

| Enzymatic Reduction | Methyl 8,8-dimethyl-6-oxo-octanoate | Immobilized Baker's Yeast | High enantiospecificity; "Green" chemistry approach | (S)-methyl 6,8-dihydroxyoctanoate rsc.org |

| Asymmetric Hydrogenation | Ethyl 8-hydroxy-6-oxo-octanoate | Ruthenium-(S)-(-)-BINAP Complex | Tunable stereoselectivity; High chemical purity | (S)-ethyl 6,8-dihydroxyoctanoate google.com |

| Asymmetric Hydrogenation | Ethyl 8-hydroxy-6-oxo-octanoate | Ruthenium-(R)-(+)-BINAP Complex | Tunable stereoselectivity; High chemical purity | (R)-ethyl 6,8-dihydroxyoctanoate google.com |

| Aldol Condensation & Reduction | δ-Carbethoxyvaleraldehyde | Aldol condensation catalyst & reducing agent | Builds carbon skeleton from simple precursors | Racemic ethyl 6,8-dihydroxyoctanoate google.com |

Preparation of Bioconjugates and Labeled Probes Derived from (S)-6,8-Dihydroxyoctanoic Acid Ethyl Ester for Biochemical Studies

This compound is a valuable chiral building block for the synthesis of specialized molecular probes used in biochemical studies. While the ester itself is not typically conjugated directly, it serves as the key starting material for producing optically pure (R)-α-lipoic acid. The resulting lipoic acid, with its reactive carboxylic acid handle and the unique disulfide bond of the dithiolane ring, is an ideal scaffold for creating a variety of bioconjugates and labeled probes.

The general strategy involves first synthesizing (R)-α-lipoic acid from the (S)-dihydroxy ester precursor. The carboxyl group of lipoic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) to facilitate covalent attachment to amine groups on biomolecules such as proteins, peptides, or amino-modified nucleic acids. This creates bioconjugates that can be used to study protein-protein interactions, cellular uptake, or to target specific cellular compartments.

Furthermore, labeled probes are synthesized by attaching reporter molecules to the lipoic acid scaffold. These probes are indispensable for a range of bioassays:

Fluorescent Probes: A fluorophore (e.g., fluorescein, rhodamine) can be attached to the carboxyl group. These probes are used in fluorescence microscopy and flow cytometry to visualize the localization and dynamics of lipoic acid uptake and its binding partners within cells.

Biotinylated Probes: Conjugation with biotin (B1667282) creates a high-affinity probe for streptavidin-based detection systems. These are widely used in affinity chromatography to isolate and identify proteins that bind to lipoic acid (lipoate-binding proteins) and in enzyme-linked immunosorbent assays (ELISAs).

Affinity Tags: The lipoic acid moiety itself can be used as an affinity tag for protein purification and immobilization, leveraging the specific interactions of the dithiolane ring.

The synthesis of these probes relies on the optical purity of the lipoic acid, which traces back to the enantioselective synthesis of its dihydroxyoctanoic acid ester precursor. Using these well-defined chiral probes is essential for obtaining specific and reproducible results in biochemical and cell biology research.

Table 2: Potential Probes Derived from this compound via (R)-α-Lipoic Acid

| Probe Type | Reporter Group | Method of Attachment | Potential Biochemical Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Amide bond formation at the carboxylic acid | Cellular imaging, protein localization, receptor binding studies |

| Biotinylated Probe | Biotin | Amide bond formation at the carboxylic acid | Affinity purification of binding proteins, ELISA, Western blotting |

| Photoaffinity Probe | Benzophenone, Aryl Azide | Amide bond formation at the carboxylic acid | Identifying and mapping interactions with target proteins |

| Polymer Conjugate | Poly(ethylene glycol) (PEG) | Polymerization or conjugation reactions | Enhancing solubility, creating drug delivery systems rsc.org |

Development of Optically Pure Dihydroxyoctanoic Acid Ester Analogues for Mechanistic Investigations of Cofactor Biogenesis

The biosynthesis of lipoic acid is a complex and essential pathway that involves the de novo synthesis of an octanoyl chain and the subsequent insertion of two sulfur atoms. nih.govpsu.edu Optically pure analogues derived from this compound are critical tools for dissecting the mechanisms of the enzymes involved in this process. Since the natural cofactor is the (R)-enantiomer of α-lipoic acid, having access to its specific chiral precursor is fundamental for creating biologically relevant substrates to probe this pathway.

The primary use of these analogues is in studying the enzymes responsible for attaching the octanoyl/lipoyl moiety to target proteins, such as lipoate-protein ligases (LplA), and the enzymes that catalyze the sulfur insertion, like lipoyl synthase (LipA). nih.govnih.gov Mechanistic investigations often rely on the following approaches:

Stereospecific Substrates: By synthesizing optically pure (R)-lipoic acid (from the S-dihydroxy ester) and its unnatural (S)-enantiomer (from the R-dihydroxy ester), researchers can investigate the stereospecificity of the biosynthetic enzymes. Comparing the enzymatic processing of the natural versus the unnatural enantiomer provides insight into the active site geometry and the catalytic mechanism.

Substrate Analogues: Modified versions of the dihydroxyoctanoic acid ester can be synthesized to create substrate analogues that act as inhibitors or mechanistic probes. For example, replacing one of the hydroxyl groups with a different functional group can help elucidate the role of each hydroxyl in substrate recognition and catalysis.

Probing Novel Pathways: Recent research has identified novel lipoate assembly pathways in prokaryotes, such as the sLpl(AB)-LipS1/S2 system. nih.govnih.gov The development of chiral dihydroxyoctanoic acid analogues is essential for characterizing the substrate requirements and enzymatic activities within these newly discovered systems.

The ability to synthesize both the (S)- and (R)-enantiomers of 6,8-dihydroxyoctanoic acid ester through methods like asymmetric hydrogenation is therefore not just a synthetic achievement, but a crucial enabler of fundamental biochemical research. google.com These optically pure compounds allow for the unambiguous study of an ancient and universal metabolic pathway, providing insights into cofactor evolution and function. nih.gov

Table 3: Application of Chiral Precursors in Studying Lipoic Acid Biogenesis

| Precursor | Derived Analogue | Target Enzyme(s) | Research Question Investigated |

|---|---|---|---|

| This compound | (R)-Octanoyl/Lipoic Acid Substrates | Lipoate-protein ligases (LplA), Lipoyl Synthase (LipA) | Enzyme kinetics, substrate specificity, and catalytic mechanism of the natural pathway. nih.govpsu.edu |

| (R)-6,8-Dihydroxyoctanoic acid ethyl ester | (S)-Octanoyl/Lipoic Acid Substrates | Lipoate-protein ligases (LplA), Lipoyl Synthase (LipA) | Stereospecificity of the enzyme active site; use as a potential competitive inhibitor. |

| Modified Dihydroxyoctanoic acid esters | Fluorinated or isotopically labeled analogues | Full biosynthetic pathway | Probing reaction intermediates and transition states; metabolic flux analysis. |

Future Directions and Emerging Research Avenues in Dihydroxyoctanoic Acid Ethyl Ester Research

Leveraging Computational Chemistry and Molecular Modeling for Predictive Synthesis and Enzyme-Substrate Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting synthetic pathways and understanding complex biological interactions at the molecular level. In the context of (S)-6,8-Dihydroxyoctanoic acid ethyl ester, these computational approaches offer significant potential for optimizing its synthesis and elucidating its interactions with enzymes. Molecular modeling can be employed to explore how molecules like α-hydroxyalkyl esters interact with the active sites of enzymes nih.gov. By simulating the binding of substrates to an enzyme's active site, researchers can predict the most favorable conformations for catalysis, identify key amino acid residues involved in the interaction, and understand the mechanistic details of the enzymatic reaction.

For instance, techniques such as Potential Energy Surface (PES) analysis can be used to study the stability of different molecular structures in both gas and liquid mediums researchgate.net. This is crucial for predicting reaction intermediates and transition states, thereby guiding the rational design of more efficient synthetic routes. For the synthesis of a specific stereoisomer like the (S)-enantiomer, computational docking simulations can predict which enzyme or chiral catalyst will yield the highest enantioselectivity. This predictive power accelerates the discovery of optimal biocatalysts or chemocatalysts, reducing the need for extensive and time-consuming experimental screening.

Furthermore, understanding enzyme-substrate interactions is critical for enzyme engineering. By modeling how this compound or its precursors fit into an enzyme's active site, scientists can identify target residues for mutagenesis to improve catalytic efficiency, substrate specificity, or stability. This approach has been successfully applied to various enzyme classes, and its application to the enzymes involved in the biosynthesis or modification of dihydroxyoctanoic acid esters could lead to novel biocatalytic processes with enhanced performance.

Table 1: Applications of Computational Methods in Chiral Ester Research

| Computational Method | Application Area | Potential Benefit for this compound |

|---|---|---|

| Molecular Docking | Enzyme-Substrate Interactions | Predicts binding affinity and orientation within an enzyme active site, aiding in catalyst selection and engineering. nih.gov |

| Quantum Mechanics (QM) | Reaction Mechanism Studies | Elucidates electronic details of reaction pathways, transition states, and catalytic mechanisms. |

| Molecular Dynamics (MD) | Enzyme Dynamics & Stability | Simulates the dynamic behavior of enzymes to understand conformational changes and stability under different conditions. |

| Potential Energy Surface (PES) Analysis | Molecular Stability | Determines the most stable conformations of the molecule and its reaction intermediates. researchgate.net |

Exploring Sustainable and Green Chemistry Principles in the Production of Chiral Dihydroxyoctanoic Acid Esters

The production of enantiomerically pure compounds like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes. researchgate.net

A primary green strategy is the use of biocatalysis. Enzymes and whole-organism biocatalysts, such as baker's yeast or plant-based systems like Daucus carota roots, offer a powerful alternative to traditional chemical methods for asymmetric synthesis. nih.gov These biocatalytic reductions of keto-esters to chiral hydroxy esters typically occur under mild, aqueous conditions, eliminating the need for toxic reagents, heavy metals, or harsh reaction conditions. nih.gov For example, the enantioselective synthesis of (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester has been achieved through the enzymatic reduction of a precursor keto-ester using baker's yeast. google.com

Another key green approach is asymmetric hydrogenation using chiral metal complexes as catalysts. This method can provide high chemical and optical yields, representing an economical and efficient route to enantiomerically pure 6,8-dihydroxyoctanoic acid esters. google.com Advances in this area focus on developing catalysts that are highly active and selective, allowing for lower catalyst loading and easier product purification.

Furthermore, the development of self-sufficient heterogeneous biocatalysts represents a significant advancement for process intensification and sustainability. rsc.org Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles, which is crucial for economic viability. rsc.org When combined with cofactor regeneration systems, these immobilized enzymes can be used in continuous flow reactors, leading to high space-time yields and improved process efficiency. rsc.org The use of renewable feedstocks, such as carbohydrates from plant biomass, as starting materials for chemical synthesis is another cornerstone of green chemistry that is being actively explored. kit.edu

Table 2: Comparison of Synthetic Approaches Based on Green Chemistry Principles

| Feature | Traditional Chemical Synthesis | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often stoichiometric reagents or heavy metal catalysts. | Biocatalysts (enzymes, whole cells) or highly efficient asymmetric catalysts. nih.gov |

| Solvents | Often volatile organic compounds (VOCs). | Water or other benign solvents. nih.gov |

| Reaction Conditions | Often harsh (high temperature/pressure). | Mild conditions (room temperature, atmospheric pressure). nih.gov |

| Waste Generation | Can produce significant byproducts and waste. | High selectivity leads to minimal waste (high atom economy). |

| Sustainability | Relies on finite fossil fuel-based resources. | Can utilize renewable feedstocks and allows for catalyst recycling. rsc.orgkit.edu |

Advanced Metabolic Engineering and Synthetic Biology Strategies for Optimized Production of Chiral Octanoic Acid Derivatives

Metabolic engineering and synthetic biology offer transformative strategies for the sustainable production of valuable chemicals, including chiral octanoic acid derivatives, in microbial cell factories like Escherichia coli. nih.gov These approaches involve the rational design and modification of an organism's metabolic pathways to overproduce a target molecule from simple, renewable feedstocks like glycerol (B35011) or glucose. nih.govnih.gov

A central strategy for producing octanoic acid derivatives is to engineer the native fatty acid biosynthesis (FAB) pathway of the host organism. doaj.org This can involve several key modifications. Firstly, the expression of specific thioesterases is crucial for terminating fatty acid elongation at the desired eight-carbon (C8) chain length. nih.gov Secondly, to increase the precursor pool, upstream pathways can be engineered, and competing metabolic pathways can be downregulated or deleted to channel more carbon flux towards the FAB pathway. doaj.org For instance, deleting genes involved in β-oxidation (e.g., fadR, fadE) prevents the degradation of the fatty acid products. doaj.org

By combining these strategies, researchers have successfully developed E. coli strains capable of producing significant titers of octanoic acid and its derivatives. doaj.orgnih.gov These engineered microbial systems represent a promising platform for the sustainable and optimized production of precursors needed for the synthesis of complex chiral molecules like this compound.

| Blocking Degradation | Deletion of β-oxidation genes (e.g., fadE) | Prevents the breakdown of the final fatty acid product, increasing the net yield. doaj.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.